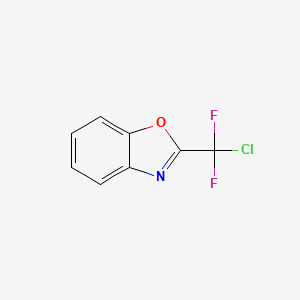

2-(Chlorodifluoromethyl)-1,3-benzoxazole

CAS No.: 212311-54-1

Cat. No.: VC7908491

Molecular Formula: C8H4ClF2NO

Molecular Weight: 203.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 212311-54-1 |

|---|---|

| Molecular Formula | C8H4ClF2NO |

| Molecular Weight | 203.57 g/mol |

| IUPAC Name | 2-[chloro(difluoro)methyl]-1,3-benzoxazole |

| Standard InChI | InChI=1S/C8H4ClF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H |

| Standard InChI Key | NHSGLHULXBUSIQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=C(O2)C(F)(F)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)C(F)(F)Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-(chlorodifluoromethyl)-1,3-benzoxazole is C₈H₄ClF₂NO, with a molecular weight of 203.57 g/mol . Its IUPAC name, 2-[chloro(difluoro)methyl]-1,3-benzoxazole, reflects the substitution pattern on the benzoxazole ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 212311-54-1 | |

| InChI | InChI=1S/C8H4ClF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |

| SMILES | FC(F)(Cl)c1oc2ccccc2n1 | |

| MDL Number | MFCD18074399 |

The compound’s structure combines the electron-deficient benzoxazole ring with a chlorodifluoromethyl group, which enhances its electrophilicity and reactivity in substitution reactions .

Synthesis and Synthetic Applications

Role in Medicinal Chemistry

This compound serves as a precursor in the synthesis of bioactive molecules:

-

Antifungal agents: Derivatives exhibit IC₅₀ values as low as 4.34 µg/mL against Fusarium solani, outperforming hymexazol (38.92 µg/mL) .

-

Anticancer scaffolds: Structural analogs demonstrate inhibitory effects on HCT116 colorectal carcinoma cells (IC₅₀ = 24.5 µM) .

Physicochemical Properties

Limited experimental data exist for this specific compound, but inferences can be drawn from related benzoxazoles:

-

Solubility: Likely hydrophobic due to the aromatic ring and halogen substituents, consistent with analogs like 2-chlorobenzoxazole (water-insoluble) .

-

Stability: Stable under ambient storage conditions but sensitive to strong acids/bases due to the oxazole ring’s susceptibility to hydrolysis .

Biological Activity and Mechanisms

Antimicrobial Activity

Benzoxazole derivatives, including chlorodifluoromethyl-substituted variants, disrupt microbial cell membranes and inhibit enzyme function:

-

Antifungal action: Targets lipid transfer proteins (e.g., Sec14p in Saccharomyces cerevisiae), disrupting membrane trafficking .

-

Antibacterial effects: Ag(I) complexes of benzoxazoles show MIC values of 0.7 µM against Pseudomonas aeruginosa, surpassing norfloxacin (1.5 µM) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound is utilized in synthesizing:

-

Antiviral agents: Analogous structures inhibit viral proteases in HIV and hepatitis C .

-

Anti-inflammatory drugs: Modulates COX-2 and TNF-α pathways in preclinical models .

Agrochemical Development

Fluorinated benzoxazoles are explored as fungicides and herbicides due to their environmental persistence and low mammalian toxicity .

Future Directions

Research gaps include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume